molecular formula C11H12N2O2 B12998604 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde

5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde

Cat. No.: B12998604
M. Wt: 204.22 g/mol
InChI Key: NRAPXKLXYFDNNW-UHFFFAOYSA-N
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Description

5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde: is a chemical compound with the molecular formula C11H12N2O3 It is characterized by a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group.

    Oxidation to Form the Aldehyde Group: The aldehyde group at the 3-position can be introduced through an oxidation reaction using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The pyridin-4-ylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Pyridine derivatives, appropriate leaving groups.

Major Products:

    Oxidation: 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid.

    Reduction: 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-methanol.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

    Biochemical Probes: Utilized as a biochemical probe to study enzyme mechanisms and interactions.

Medicine:

    Drug Development: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry:

    Materials Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and the pyridin-4-ylmethyl group contribute to its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    5-Oxo-1-(4-pyridinyl)-3-pyrrolidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with different biological profiles.

    Prolinol: A derivative of pyrrolidine with different stereochemistry and biological activity.

Uniqueness: 5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde is unique due to the presence of both the pyridin-4-ylmethyl group and the aldehyde group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carbaldehyde

InChI

InChI=1S/C11H12N2O2/c14-8-10-5-11(15)13(7-10)6-9-1-3-12-4-2-9/h1-4,8,10H,5-7H2

InChI Key

NRAPXKLXYFDNNW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=NC=C2)C=O

Origin of Product

United States

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